molecular formula C10H10N2O2 B12533614 2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile CAS No. 740035-73-8

2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B12533614
CAS No.: 740035-73-8
M. Wt: 190.20 g/mol
InChI Key: UCJXWVLYCPSKFT-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonium acetate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

740035-73-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-3-(3-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)10(13)9(12)6-11/h2-5,9H,12H2,1H3

InChI Key

UCJXWVLYCPSKFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(C#N)N

Origin of Product

United States

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